molecular formula C20H25N3O4S B7705902 N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide

N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide

Cat. No. B7705902
M. Wt: 403.5 g/mol
InChI Key: QPQYROIJZZEPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide, also known as MLN-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the protease enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.

Mechanism of Action

N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide exerts its effects by inhibiting the activity of DPP-IV, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of these hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion. This mechanism of action has been shown to improve glucose homeostasis in patients with type 2 diabetes.
Biochemical and Physiological Effects
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose homeostasis, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been shown to inhibit the growth of certain tumor cell lines, suggesting potential anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is its high selectivity for DPP-IV, which minimizes off-target effects. However, one limitation of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

Future research on N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide could focus on its potential therapeutic applications in other diseases beyond type 2 diabetes, such as inflammatory bowel disease or cancer. In addition, further studies could investigate the potential of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide in combination with other drugs for improved efficacy. Finally, research could focus on developing novel DPP-IV inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-5-aminobenzenesulfonamide to form the sulfonamide derivative. Finally, the addition of 4-methylpiperazine and 4-dimethylaminopyridine to the reaction mixture results in the formation of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide.

Scientific Research Applications

N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-IV inhibitors have been shown to improve glucose homeostasis by increasing insulin secretion and decreasing glucagon secretion. In addition to its potential use in diabetes treatment, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has also been studied for its potential anti-inflammatory and anti-tumor effects.

properties

IUPAC Name

N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-15-6-4-5-7-17(15)20(24)21-18-14-16(8-9-19(18)27-3)28(25,26)23-12-10-22(2)11-13-23/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQYROIJZZEPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.